N-(4,6-dimethylpyridin-2-yl)-3,4,5-triethoxybenzamide
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Overview
Description
N-(4,6-dimethylpyridin-2-yl)-3,4,5-triethoxybenzamide is a chemical compound that belongs to the class of benzamides It features a pyridine ring substituted with dimethyl groups at positions 4 and 6, and a benzamide moiety substituted with ethoxy groups at positions 3, 4, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyridin-2-yl)-3,4,5-triethoxybenzamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 3,4,5-triethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyridin-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy groups.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(4,6-dimethylpyridin-2-yl)-3,4,5-triethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide: Similar structure but with different substituents on the benzamide moiety.
N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide: Contains a methoxy group instead of ethoxy groups.
N-(4,6-dimethylpyridin-2-yl)-3-cyanobenzamide: Features a cyano group instead of ethoxy groups.
Uniqueness
N-(4,6-dimethylpyridin-2-yl)-3,4,5-triethoxybenzamide is unique due to the presence of three ethoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H26N2O4 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C20H26N2O4/c1-6-24-16-11-15(12-17(25-7-2)19(16)26-8-3)20(23)22-18-10-13(4)9-14(5)21-18/h9-12H,6-8H2,1-5H3,(H,21,22,23) |
InChI Key |
SSCAITGUUVOIBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=CC(=N2)C)C |
Origin of Product |
United States |
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